1-(Hydrazinecarbonyl)-N-(pentan-3-yl)formamide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a hydrazine moiety (–NH–NH2) bonded to a carbonyl group (C=O). This specific compound features a pentan-3-yl group, which contributes to its unique properties and potential applications in various fields.
The compound can be synthesized through reactions involving hydrazine derivatives and carbonyl compounds. It is not commonly found in nature but can be prepared in laboratory settings for research purposes. The synthesis methods and structures of similar compounds have been documented in various scientific literature and patents, indicating a growing interest in hydrazone derivatives for their biological and chemical properties.
1-(Hydrazinecarbonyl)-N-(pentan-3-yl)formamide is classified as an amide due to the presence of the carbonyl group adjacent to a nitrogen atom from the hydrazine. It can also be categorized under hydrazones, which are known for their reactivity and ability to form complexes with metals.
The synthesis of 1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide typically involves the following steps:
The reaction conditions often include:
1-(Hydrazinecarbonyl)-N-(pentan-3-yl)formamide can participate in various chemical reactions, including:
The reactivity of this compound is influenced by its functional groups, particularly the hydrazine and amide functionalities, which allow for diverse chemical transformations.
The mechanism of action for 1-(hydrazinecarbonyl)-N-(pentan-3-yl)formamide primarily revolves around its ability to interact with biological targets via hydrogen bonding and coordination.
Studies on similar compounds suggest potential applications in medicinal chemistry, particularly as inhibitors or modulators in biochemical pathways.
1-(Hydrazinecarbonyl)-N-(pentan-3-yl)formamide has potential applications in:
Hydrazinecarbonyl derivatives emerged as privileged scaffolds due to their dual hydrogen-bonding capacity and metal-chelating properties. Key milestones include:
Table 1: Evolution of Key Hydrazinecarbonyl Bioactive Derivatives
Compound Class | Target | Biological Activity | Structural Feature |
---|---|---|---|
Phthalazin-1(2H)-ones | PARP-1 | IC₅₀ = 8.2 nM (breast cancer models) | 4-Fluoro phenoxy substitution |
Formamide-hydrazide hybrids | HPK1 | Tumor growth inhibition (in vivo) | Azetidinyl ring conjugation |
Benzoyl hydrazides | Inflammasome | IL-1β reduction ≥80% (cell assays) | Carbamoylamino side chain |
The synthetic versatility of the hydrazinecarbonyl group enables diverse derivatization. For example, nucleophilic acyl substitutions at the carbonyl carbon allow attachment to aryl/heterocyclic systems, while the terminal –NHNH₂ group undergoes condensations to form azole or triazole heterocycles [1] [3].
The pentan-3-yl group (–CH(C₂H₅)₂) is a branched alkyl chain with stereochemical and pharmacokinetic advantages:
Table 2: Impact of Alkyl Chain Architecture on Drug Properties
Substituent | logP | t₁/₂ (Liver Microsomes) | Target Binding Affinity (Kd, μM) |
---|---|---|---|
Methyl | 0.9 | 1.2 h | 12.4 |
n-Propyl | 1.8 | 2.1 h | 5.6 |
Cyclopropyl | 1.5 | 3.8 h | 3.9 |
Pentan-3-yl | 3.1 | 6.5 h | 0.8 |
The pentan-3-yl group’s –CH₂CH₃ branches mimic natural lipid side chains, facilitating integration into cellular membranes. Molecular dynamics simulations show 40% reduced desolvation energy upon target binding compared to cyclic analogs [2]. In HPK1 inhibitors, pentan-3-yl-containing compounds achieved >90% tumor growth inhibition in melanoma models by enhancing intracellular accumulation [2].
Table 3: Key Structural and Chemical Data for 1-(Hydrazinecarbonyl)-N-(pentan-3-yl)formamide
Property | Value/Descriptor |
---|---|
Systematic Name | 1-(Hydrazinecarbonyl)-N-(pentan-3-yl)formamide |
CAS Registry | Not assigned (derivative of 851288-84-1) [3] |
Molecular Formula | C₇H₁₅N₃O₂ |
Molecular Weight | 173.21 g/mol |
Key Functional Groups | Hydrazinecarbonyl (–CONHNH₂), formamide (–CONH–), pentan-3-yl |
SMILES | O=C(NC(CC)CC)C(=O)NN |
Therapeutic Relevance | PARP/HPK1 inhibitor precursor, anticancer applications |
This compound exemplifies rational design merging hydrazide reactivity with branched lipid-mimetic chains. Future directions include enantioselective synthesis and in vivo validation of its derived pharmacophores.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1